molecular formula C19H23NO B2880309 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine CAS No. 1041587-85-2

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine

Cat. No.: B2880309
CAS No.: 1041587-85-2
M. Wt: 281.399
InChI Key: QKFUCIVFQJXZAA-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine is a chemical compound with the CAS Number: 1041587-85-2 . It has a molecular weight of 281.4 and its IUPAC name is 2-cyclopentyl-1-(4-phenoxyphenyl)ethylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H23NO/c20-19(14-15-6-4-5-7-15)16-10-12-18(13-11-16)21-17-8-2-1-3-9-17/h1-3,8-13,15,19H,4-7,14,20H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Proton-Coupled Electron Transfer Mechanisms

One-electron oxidation of hydrogen-bonded phenols demonstrates a concerted proton-coupled electron transfer mechanism. This process, studied in derivatives similar to 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine, involves the transfer of a phenolic proton to an amine, revealing insights into redox chemistry and the stabilization of radical species through intramolecular interactions (Rhile & Mayer, 2004).

Structural and Electrochemical Properties

The study of tripodal aminophenolate ligand complexes of Aluminum(III), Gallium(III), and Indium(III) in water has shed light on the structural and electrochemical behaviors of these compounds. This research, relevant to the broader chemical applications of similar compounds, highlights the role of ligand design in tuning the properties and reactivities of metal complexes (Caravan & Orvig, 1997).

Polymerizable Molecules Creation

Research into the [2 + 2 + 2] cycloaddition reactions of functionalized alkynes has led to the development of diverse polymerizable molecules. This methodology, which could be applied to the synthesis of materials from this compound derivatives, offers a platform for creating polymers with a variety of core structures, enhancing materials science (Watanabe et al., 2010).

Corrosion Inhibition in Metals

The exploration of amine derivative compounds as corrosion inhibitors for mild steel in acidic environments exemplifies the potential of this compound and its analogs in protective coatings. Through electrochemical measurements and surface analysis, these compounds have been shown to form protective films on metal surfaces, significantly reducing corrosion rates (Boughoues et al., 2020).

Redox Active Compounds and π Bonding

The study of redox activity and π bonding in metal complexes, such as those involving molybdenum(VI) with tris(amidophenolate) ligands, provides valuable insights into the electronic structures and bonding mechanisms of potential catalytic or electronic materials. These findings can be applied to understand the properties of this compound in complex formation and its applications in catalysis and materials science (Marshall-Roth & Brown, 2015).

Properties

IUPAC Name

2-cyclopentyl-1-(4-phenoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c20-19(14-15-6-4-5-7-15)16-10-12-18(13-11-16)21-17-8-2-1-3-9-17/h1-3,8-13,15,19H,4-7,14,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFUCIVFQJXZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C2=CC=C(C=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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